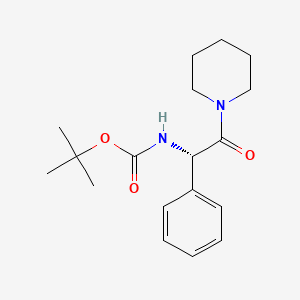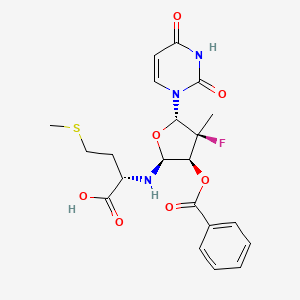
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyloxy group, a dihydropyrimidinyl moiety, and a methionine residue, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine typically involves multi-step organic synthesis. Key steps may include:
- Formation of the tetrahydrofuran ring.
- Introduction of the benzoyloxy group.
- Incorporation of the dihydropyrimidinyl moiety.
- Attachment of the methionine residue.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents.
- Optimization of reaction conditions (temperature, pressure, solvents).
- Implementation of purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methionine residue.
Reduction: Reduction of the dihydropyrimidinyl moiety.
Substitution: Nucleophilic substitution reactions involving the benzoyloxy group.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methionine residue could yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interaction with nucleic acids: Binding to DNA or RNA and affecting their function.
Modulation of signaling pathways: Interacting with cellular receptors and modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other tetrahydrofuran derivatives, benzoyloxy-containing molecules, and dihydropyrimidinyl compounds.
Uniqueness
The uniqueness of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C21H24FN3O7S |
|---|---|
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S,4S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H24FN3O7S/c1-21(22)15(31-18(29)12-6-4-3-5-7-12)16(23-13(17(27)28)9-11-33-2)32-19(21)25-10-8-14(26)24-20(25)30/h3-8,10,13,15-16,19,23H,9,11H2,1-2H3,(H,27,28)(H,24,26,30)/t13-,15-,16-,19-,21-/m0/s1 |
InChI-Schlüssel |
SZSIHOAQHODEJS-MCMGAVPUSA-N |
Isomerische SMILES |
C[C@@]1([C@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)N[C@@H](CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F |
Kanonische SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)NC(CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


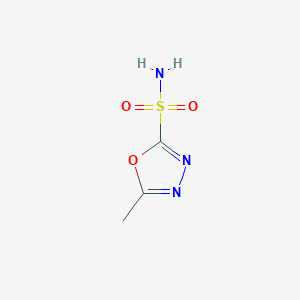
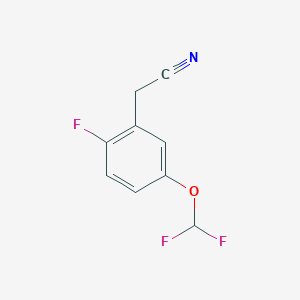
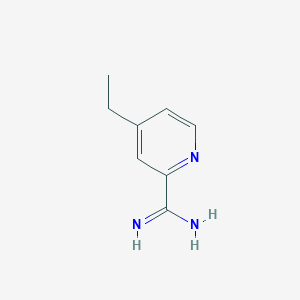
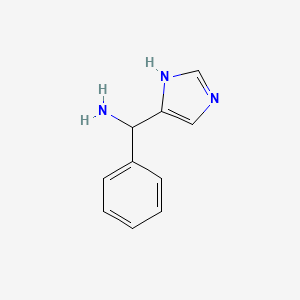
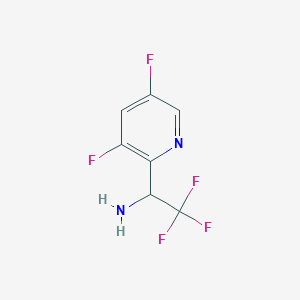
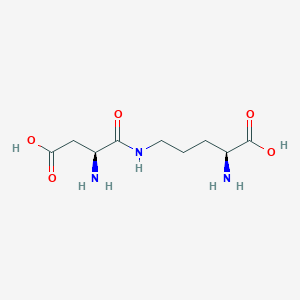
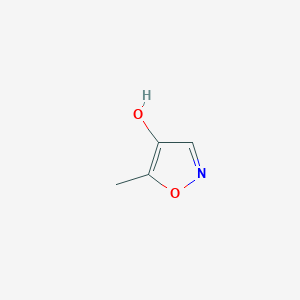
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)

![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
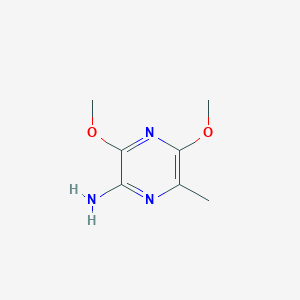
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
